molecular formula C14H11ClOS B6320591 (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 77869-12-6

(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B6320591
CAS RN: 77869-12-6
M. Wt: 262.8 g/mol
InChI Key: GXISCSVCTZCUBE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 4-chloro-3-methylthiophene-2-prop-2-en-1-one, is an organic compound belonging to the class of thiophenes. It is an important building block for the synthesis of many organic compounds and has been used in a variety of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 3-methylthiophene-2-carboxaldehyde in the presence of a base to form the desired product.

Starting Materials
4-chloroacetophenone, 3-methylthiophene-2-carboxaldehyde, Base (e.g. NaOH, KOH)

Reaction
Step 1: Dissolve 4-chloroacetophenone in a suitable solvent (e.g. ethanol, methanol) and add the base., Step 2: Add 3-methylthiophene-2-carboxaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.

Scientific Research Applications

(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been widely used in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as thiophene derivatives, and has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents. It has also been used as a building block in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs).

Mechanism Of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed that the compound is able to interact with certain biological targets and affect their activity. For example, it has been shown to interact with the enzyme cyclooxygenase (COX) and inhibit its activity, which can lead to the inhibition of inflammation. In addition, the compound has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, and modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one are not well understood. However, it has been shown to have anti-inflammatory, antinociceptive, and anti-allergic activities. In addition, it has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects.

Advantages And Limitations For Lab Experiments

The advantages of using (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one for lab experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. On the other hand, the compound is not very soluble in water and is not very stable in the presence of light and air.

Future Directions

The future directions for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in drug development and organic electronics is needed. Finally, further research into its potential use as a starting material in the synthesis of other organic compounds is also needed.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXISCSVCTZCUBE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

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